3'-b-Sialyl-N-acetyllactosamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

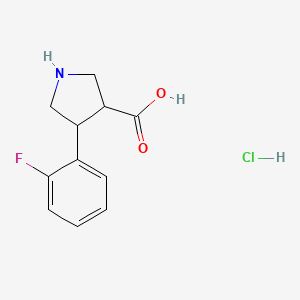

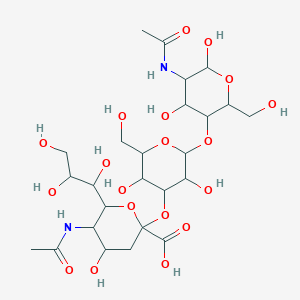

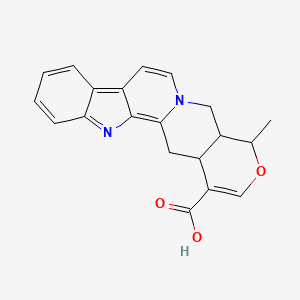

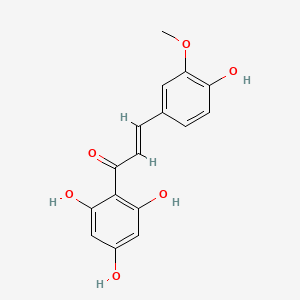

3’-b-Sialyl-N-acetyllactosamine is a complex carbohydrate molecule, specifically a sialylated oligosaccharide. It is composed of sialic acid linked to N-acetyllactosamine. This compound is significant in glycobiology due to its role in various biological processes, including cell-cell recognition and adhesion events through interactions with lectins and selectins .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3’-b-Sialyl-N-acetyllactosamine can be achieved through regioselective transglycosylation. This method involves the sequential use of β-galactosidase from Bacillus circulans and trans-sialidase from Trypanosoma cruzi. This approach allows for high regioselectivity and avoids the use of glycosyltransferases and nucleotide diphosphate sugars .

Industrial Production Methods

Industrial production of 3’-b-Sialyl-N-acetyllactosamine can be achieved through enzymatic processes. For example, N-acetyllactosamine can be directly produced and purified from whey using enzymatic methods without the need for pre-treatment .

Análisis De Reacciones Químicas

Types of Reactions

3’-b-Sialyl-N-acetyllactosamine undergoes various chemical reactions, including trans-sialylation, where sialic acid is transferred to acceptor molecules. This reaction is catalyzed by trans-sialidase enzymes .

Common Reagents and Conditions

Common reagents used in the synthesis and modification of 3’-b-Sialyl-N-acetyllactosamine include β-galactosidase and trans-sialidase enzymes. The reactions typically occur under mild conditions, such as neutral pH and moderate temperatures .

Major Products Formed

The major products formed from these reactions include sialylated oligosaccharides, which are important for various biological functions .

Aplicaciones Científicas De Investigación

3’-b-Sialyl-N-acetyllactosamine has numerous applications in scientific research:

Chemistry: It is used as a precursor molecule for the synthesis of more complex glycans and oligosaccharides.

Biology: It serves as a receptor analogue for viruses, such as the North American lineage subtype H7N2 virus.

Industry: It is used in the production of glycoproteins and other biotechnological applications.

Mecanismo De Acción

The mechanism of action of 3’-b-Sialyl-N-acetyllactosamine primarily revolves around its ability to mediate cell-cell recognition and adhesion events. This is achieved through interactions with lectins and selectins, which are proteins that bind to specific carbohydrate structures on cell surfaces . These interactions play a crucial role in various biological processes, including immune response and inflammation.

Comparación Con Compuestos Similares

Similar Compounds

3’-Sialyl-N-acetyllactosamine: Similar in structure but differs in the linkage of sialic acid.

N-acetyllactosamine: Lacks the sialic acid component, making it less complex.

Sialyllactose: Contains sialic acid but differs in the carbohydrate backbone.

Uniqueness

3’-b-Sialyl-N-acetyllactosamine is unique due to its specific sialylation pattern, which imparts distinct biological properties. Its ability to interact with lectins and selectins makes it particularly valuable in studies related to cell-cell interactions and immune responses .

Propiedades

Fórmula molecular |

C25H42N2O19 |

|---|---|

Peso molecular |

674.6 g/mol |

Nombre IUPAC |

5-acetamido-2-[2-[5-acetamido-4,6-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid |

InChI |

InChI=1S/C25H42N2O19/c1-7(31)26-13-9(33)3-25(24(40)41,45-20(13)15(35)10(34)4-28)46-21-16(36)11(5-29)43-23(18(21)38)44-19-12(6-30)42-22(39)14(17(19)37)27-8(2)32/h9-23,28-30,33-39H,3-6H2,1-2H3,(H,26,31)(H,27,32)(H,40,41) |

Clave InChI |

GVXWGQLSDZJHFY-UHFFFAOYSA-N |

SMILES canónico |

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OC2C(C(OC(C2O)OC3C(OC(C(C3O)NC(=O)C)O)CO)CO)O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(17-acetyl-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl) hydrogen sulfate;pyridine](/img/structure/B12323287.png)

![Methyl 3-(4-hydroxy-3-nitrophenyl)-2-[(2,2,2-trifluoroacetyl)amino]propanoate](/img/structure/B12323300.png)

![2-[[6-[4-[4-(4-aminophenyl)phenyl]-6-[6-[[bis(carboxylatomethyl)amino]methyl]piperidin-1-id-2-yl]piperidin-1-id-2-yl]piperidin-1-id-2-yl]methyl-(carboxylatomethyl)amino]acetate;europium(3+)](/img/structure/B12323306.png)

![(S)-5,6,7,8-Tetrahydro-6-[propyl[2-(2-thienyl)ethyl]amino]-1-naphthalenol Hydrogen Sulfate (Ester)](/img/structure/B12323335.png)